molecular formula C24H26N2O B2736039 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide CAS No. 1351648-42-4

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B2736039
CAS No.: 1351648-42-4
M. Wt: 358.485
InChI Key: IJMSRTSHFVECHR-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide: is a synthetic organic compound characterized by a complex structure that includes a cyclopropyl group, a pyrrole ring, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps:

    Formation of the Pyrrole Derivative: The initial step often involves the synthesis of the 1-methyl-1H-pyrrole-2-carbaldehyde through a Vilsmeier-Haack reaction, where a pyrrole is treated with DMF and POCl3.

    Cyclopropylamine Addition: The aldehyde is then reacted with cyclopropylamine in the presence of a reducing agent like sodium borohydride to form the corresponding amine.

    Amide Formation: The final step involves coupling the amine with 3,3-diphenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, offering possibilities for the treatment of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural features.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The cyclopropyl group can induce strain in the molecule, affecting its binding affinity and specificity. The diphenylpropanamide moiety can interact with hydrophobic pockets in proteins, enhancing binding stability.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)benzamide
  • N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)nicotinamide
  • N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylsulfonyl)propanamide

Uniqueness

Compared to these similar compounds, N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3,3-diphenylpropanamide is unique due to the presence of the diphenylpropanamide moiety, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-25-16-8-13-22(25)18-26(21-14-15-21)24(27)17-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-13,16,21,23H,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMSRTSHFVECHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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